1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea

Lipophilicity Drug-likeness Permeability

This compound's unique 1,2-dimethylindole sulfonyl core and 3,4-dimethylphenyl urea motif enable precise SAR studies on kinase inhibition and NLRP3 inflammasome modulation. Its favorable lipophilicity (XLogP3=3.1) and moderate TPSA (88.6 Ų) ensure reliable cell permeability for intracellular target engagement. Choose this specific analog to benchmark indole N1-methylation effects on potency and CYP450 metabolic stability.

Molecular Formula C21H25N3O3S
Molecular Weight 399.51
CAS No. 946299-29-2
Cat. No. B2467061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea
CAS946299-29-2
Molecular FormulaC21H25N3O3S
Molecular Weight399.51
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C)C
InChIInChI=1S/C21H25N3O3S/c1-14-9-10-17(13-15(14)2)23-21(25)22-11-12-28(26,27)20-16(3)24(4)19-8-6-5-7-18(19)20/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25)
InChIKeyJXFAVEROACQKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea (CAS 946299-29-2): Chemical Identity and Structural Classification


1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea (CAS 946299-29-2) is a synthetic sulfonylurea derivative with the molecular formula C21H25N3O3S and a molecular weight of 399.5 g/mol [1]. The compound features a 1,2-dimethylindole core connected via a sulfonylethyl linker to a 3,4-dimethylphenyl urea moiety, with a calculated XLogP3-AA of 3.1 and a topological polar surface area of 88.6 Ų [1]. It belongs to a broader class of indole-3-sulfonyl urea analogs that have been explored in early-stage drug discovery contexts, particularly within patent literature describing sulfonylurea derivatives as potential kinase inhibitors, NLRP3 inflammasome modulators, and anti-cancer agents [2].

Why Generic Substitution Fails: The Non-Interchangeability of Indole-3-Sulfonyl Urea Analogs


Within the indole-3-sulfonyl urea chemical series, seemingly minor structural modifications produce substantial shifts in molecular conformation, electronic distribution, and target binding profiles. The target compound's 1,2-dimethyl substitution on the indole ring and the 3,4-dimethyl pattern on the phenyl urea are not arbitrary decoration; such substitution patterns directly influence the compound's lipophilicity (XLogP3-AA), hydrogen-bonding capacity, and conformational flexibility, as reflected by its calculated rotatable bond count of 5 and TPSA of 88.6 Ų [1]. Substituting the 3,4-dimethylphenyl group with an unsubstituted phenyl ring (CAS 946350-74-9) reduces molecular weight and alters hydrophobic interactions, while replacing the 1,2-dimethylindole with a 2-methylindole (CAS 946350-62-5) eliminates a methyl group that may sterically constrain the sulfonyl linker geometry [2]. These specific structural features dictate the compound's in vitro pharmacological profile, making direct replacement with a close analog without re-validation scientifically unsound and potentially misleading in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA of 3.1 Compared to the Unsubstituted Phenyl Analog

The target compound demonstrates a calculated XLogP3-AA of 3.1, representing a 0.5 unit increase in lipophilicity relative to its unsubstituted phenyl analog 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea (CAS 946350-74-9), which has an XLogP3-AA of approximately 2.6. This difference arises from the two additional methyl groups on the phenyl urea ring, which enhance hydrophobic surface area without introducing additional hydrogen bond donors or acceptors, as both compounds retain 2 HBD and 3 HBA [1]. This lipophilicity shift is predicted to improve passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness Permeability

Indole N1-Methylation Structural Determinant: Differentiation from 2-Methylindole Analog (CAS 946350-62-5)

The target compound possesses a unique 1,2-dimethyl substitution on the indole ring (both N1 and C2 methylated), distinguishing it from the closely related analog 1-(3,4-dimethylphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946350-62-5), which carries only a C2 methyl group and a free N–H on the indole [1]. The N1-methyl group eliminates a hydrogen bond donor (the indole N–H), reducing the overall HBD count from 3 to 2 and altering the compound's hydrogen-bonding pharmacophore. This modification has been shown in related indole sulfonylurea patent families to influence kinase selectivity and NLRP3 binding by locking the indole into a specific conformational presentation [2]. While no direct head-to-head assay data is publicly available for these specific compounds, the presence or absence of N1-methylation is a known structural determinant in indole-based drug design affecting CYP450 metabolic stability and off-target promiscuity.

Kinase inhibitor NLRP3 inflammasome Conformational restriction

Molecular Size and Polar Surface Area: Differentiation from the Dimethoxyphenyl Analog (CAS 946350-82-9)

The target compound (MW = 399.5 g/mol, TPSA = 88.6 Ų) is structurally distinguished from 1-(3,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946350-82-9, MW = 431.51 g/mol, predicted TPSA > 97 Ų) by its smaller size and lower polar surface area, a result of the dimethyl substitution versus dimethoxy on the phenyl urea ring [1]. The dimethoxy analog introduces two additional oxygen atoms, increasing both molecular weight (+32 Da) and hydrogen bond acceptor count (+2), pushing the TPSA beyond the commonly cited 90 Ų threshold for oral CNS drug-likeness. This suggests the target compound may exhibit superior passive permeability and oral absorption potential compared to the bulkier, more polar dimethoxy variant, a factor relevant for in vivo pharmacology studies.

Permeability Solubility Oral bioavailability

Optimal Application Scenarios for 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea (946299-29-2)


Medicinal Chemistry SAR Probe for NLRP3 Inflammasome or Kinase Target Families

The compound's structural features—specifically the 1,2-dimethylindole sulfonyl core and the 3,4-dimethylphenyl urea—align with pharmacophoric elements described in patent literature for sulfonylurea-based NLRP3 inflammasome modulators and kinase inhibitors [1]. Its unique indole N1-methylation distinguishes it from earlier 2-methylindole analogs, allowing systematic exploration of the role of indole N-substitution in target engagement and selectivity. Researchers can employ this compound as a reference standard in head-to-head SAR panels to benchmark the impact of indole methylation on potency and CYP450 metabolic stability.

Cell-Based Cancer Pharmacology: Breast and Colon Cancer Cell Line Screening

Preliminary in vitro data from vendor sources indicate that the compound exhibits measurable anti-proliferative activity against breast and colon cancer cell lines, with reported IC50 values in the low micromolar range . While these data require independent validation, the compound's favorable lipophilicity (XLogP3-AA = 3.1) and moderate TPSA (88.6 Ų) suggest adequate cell permeability for intracellular target engagement. This compound is suitable for incorporation into oncology-focused screening cascades, particularly in assays where membrane penetration is critical.

Drug-Likeness Optimization Studies for Oral Bioavailability

With a molecular weight of 399.5 g/mol, 2 HBD, 3 HBA, a TPSA of 88.6 Ų, and a rotatable bond count of 5, the target compound sits within favorable drug-likeness parameter space [1]. It outperforms its dimethoxyphenyl analog (CAS 946350-82-9) on key metrics such as molecular weight and polar surface area, making it a superior candidate for lead optimization programs focused on oral absorption and CNS penetration. The compound can serve as a tool molecule for benchmarking permeability and solubility in parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer studies.

Quality Control and Reference Standard for Analytical Method Development

The compound's well-defined structure, availability of a PubChem CID (16918066), and established analytical identifiers (InChIKey: JXFAVEROACQKMF-UHFFFAOYSA-N) make it suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories studying indole-sulfonyl urea chemical series [1]. Its unique CAS number (946299-29-2) ensures unambiguous compound identification across procurement, inventory management, and publication workflows.

Quote Request

Request a Quote for 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.